molecular formula C8H11N3O B2710926 3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197901-92-9

3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2710926
CAS RN: 2197901-92-9
M. Wt: 165.196
InChI Key: RXRGHYYNWSJTAF-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CCT or BAY 38-3441, is a chemical compound that belongs to the class of triazolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and agricultural science.

Scientific Research Applications

Crystal and Molecular Structures

The study of crystal and molecular structures of triazole derivatives, including those similar to "3-cyclopropyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one", reveals insights into their electron density delocalization, hydrogen bonding, and supramolecular associations. These structural properties are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Boechat et al., 2010).

Synthesis and Biological Evaluation

A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, related to the core structure of interest, demonstrated significant antifungal activity against Candida spp. strains. This indicates the potential of such compounds for developing new antifungal agents (Zambrano-Huerta et al., 2019).

Chemical Reactivity and Applications

Research on donor-acceptor cyclopropanes substituted with triazene groups, similar to the core triazole structure, highlights their reactivity in catalyst-free ring-opening reactions and (3 + 2) annulation reactions. These findings have implications for synthetic chemistry, offering pathways for creating complex molecules with potential industrial and pharmaceutical applications (Suleymanov et al., 2020).

Antifungal Activity and Mechanism of Action

A series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines, structurally related to the compound of interest, showed promising in vitro and in vivo antifungal activity. This research contributes to the understanding of the mechanism of action of triazole derivatives and their potential use as fungicides (Arnoldi et al., 2007).

Green Synthesis Approaches

Developments in environmentally friendly synthesis methods for 1,4,5-trisubstituted-1,2,3-triazoles demonstrate the scientific community's effort towards more sustainable chemical processes. These methodologies highlight the importance of green chemistry principles in the synthesis of biologically and industrially important heterocyclic compounds (Singh et al., 2013).

properties

IUPAC Name

3-cyclopropyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h2,6H,1,3-5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGHYYNWSJTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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